N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
Properties
CAS No. |
888426-06-0 |
|---|---|
Molecular Formula |
C19H14F3N5O3S |
Molecular Weight |
449.41 |
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
HHXUOGHSAPJANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 449.4 g/mol |
| CAS Number | 888426-06-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Inhibition of HDACs
Research has shown that compounds similar to this compound exhibit potent inhibitory activity against class I HDAC isoforms. For instance, a related compound demonstrated significant increases in acetylated histones and induced apoptosis in cancer cell lines, indicating a potential therapeutic application in oncology .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in various biological models:
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. For example, it exhibited selective cytotoxicity against human myelodysplastic syndrome (SKM-1) cells while sparing normal cells .
- Animal Models : In vivo studies using xenograft models have demonstrated that the compound can significantly inhibit tumor growth. Notably, it was effective in models with an intact immune system, suggesting that it may enhance anti-tumor immunity .
Case Study 1: Antitumor Activity
A study focused on a derivative of this compound showed that it effectively induced G1 cell cycle arrest and apoptosis in SKM-1 cells. The treatment resulted in increased levels of acetyl-histone H3 and P21, indicating a mechanism involving cell cycle regulation .
Case Study 2: Selectivity and Toxicity
Another investigation highlighted the selectivity index (SI) of related compounds against various adenoviral infections. Compounds with structural similarities exhibited SIs greater than 100 while maintaining low cytotoxicity levels . This suggests that this compound could be developed as a selective antiviral agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
Core Structure Diversity: The target compound’s 1,6-dihydropyrimidin-6-one core distinguishes it from analogs like thieno[2,3-d]pyrimidinones or pyrazolo[3,4-d]pyrimidines , which may confer distinct electronic and steric properties. The pyrimidinone scaffold in the target and compound VII allows for hydrogen bonding via the carbonyl and amino groups, critical for target engagement.
Substituent Effects: Fluorine Substitution: The 2-fluorophenyl and 3,4-difluorobenzamide groups in the target compound enhance electronegativity and may improve membrane permeability compared to non-fluorinated analogs . Thioether vs. Sulfonamide: The target’s thioether linkage (vs. sulfonamide in VII ) could reduce polarity, favoring blood-brain barrier penetration.
Compound VII demonstrates broad-spectrum antitrypanosomatidic activity, suggesting the target’s thioether and fluorobenzamide groups may similarly enhance protozoan target inhibition.
Physicochemical Properties: The 3,4-difluorobenzamide group in the target compound likely increases metabolic stability over methoxy or nitro-substituted analogs (e.g., compound IX in ) . The absence of bulky groups (e.g., chromenone in ) may improve solubility compared to higher molecular weight analogs.
Research Implications
- Structure-Activity Relationships (SAR): The target compound’s combination of fluorinated aromatics and thioether-pyrimidinone core positions it as a candidate for antimicrobial or antiparasitic drug development, building on findings from structurally related molecules .
- Synthetic Feasibility : The synthesis of analogous compounds (e.g., 75–88% yields in ) suggests viable routes to optimize the target’s production.
- Toxicity Considerations : Fluorinated compounds in show low toxicity profiles, supporting further preclinical evaluation of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
